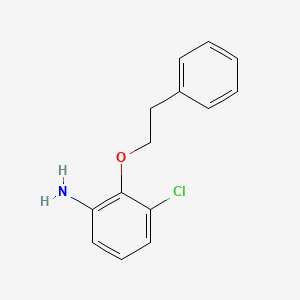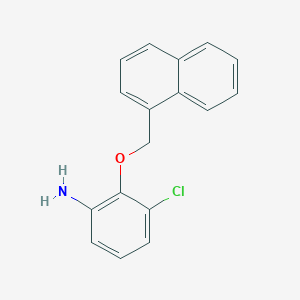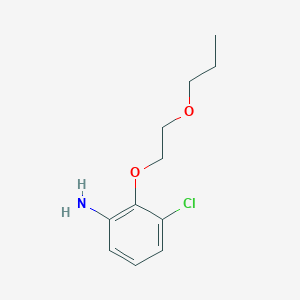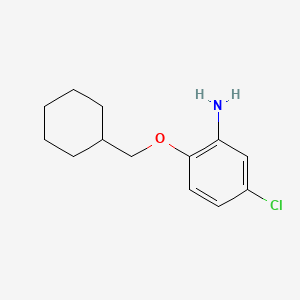![molecular formula C17H20ClNO B3172050 3-Chloro-2-[4-(tert-pentyl)phenoxy]aniline CAS No. 946714-82-5](/img/structure/B3172050.png)
3-Chloro-2-[4-(tert-pentyl)phenoxy]aniline
Übersicht
Beschreibung
3-Chloro-2-[4-(tert-pentyl)phenoxy]aniline, also known as 3-chloro-2-tert-pentylphenoxy aniline, is an aromatic amine compound that has been studied for its potential applications in chemical synthesis, scientific research, and laboratory experiments. This compound has been found to be useful for a variety of purposes due to its chemical structure and properties.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-[4-(tert-pentyl)phenoxy]aniline has been studied for its potential applications in scientific research. It has been used as a reagent for the synthesis of derivatives of benzo[b]thiophene, which are important building blocks for organic synthesis. It has also been used in the synthesis of other heterocyclic compounds, including pyridines and quinolines.
Wirkmechanismus
The mechanism of action of 3-chloro-2-[4-(tert-pentyl)phenoxy]aniline is not fully understood. However, it is believed that the compound acts as an electron-withdrawing group, which increases the reactivity of the substrate. This increased reactivity allows for the formation of new bonds and the synthesis of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-chloro-2-[4-(tert-pentyl)phenoxy]aniline have not been extensively studied. However, it has been found to be non-toxic when applied topically in animal studies, suggesting that it is not likely to cause adverse effects in humans.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-chloro-2-[4-(tert-pentyl)phenoxy]aniline in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize, and is stable in solution. However, it is important to note that it is not very soluble in water, so it may not be suitable for certain types of experiments.
Zukünftige Richtungen
There are several potential future directions for 3-chloro-2-[4-(tert-pentyl)phenoxy]aniline. One potential application is in the synthesis of new heterocyclic compounds, such as pyridines and quinolines. It could also be used as a reagent in the synthesis of other organic molecules, such as benzothiophenes. Additionally, further research could be done to determine the biochemical and physiological effects of this compound.
Eigenschaften
IUPAC Name |
3-chloro-2-[4-(2-methylbutan-2-yl)phenoxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c1-4-17(2,3)12-8-10-13(11-9-12)20-16-14(18)6-5-7-15(16)19/h5-11H,4,19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNMONJPCNLVQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OC2=C(C=CC=C2Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-[4-(tert-pentyl)phenoxy]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-Ethylphenoxy)methyl]piperidine](/img/structure/B3171968.png)
![4-[(4-Bromo-2-methylphenoxy)methyl]piperidine](/img/structure/B3171982.png)
![(3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine](/img/structure/B3171988.png)



![3-Chloro-2-[2-(1-piperidinyl)ethoxy]phenylamine](/img/structure/B3172022.png)



![(4-Chlorophenyl)[4-(4-piperidinyloxy)phenyl]-methanone](/img/structure/B3172058.png)
![4-[(1-Bromo-2-naphthyl)oxy]piperidine](/img/structure/B3172061.png)

